molecular formula C26H30ClN3O2S B2838440 N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide CAS No. 690640-35-8

N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide

Cat. No.: B2838440
CAS No.: 690640-35-8
M. Wt: 484.06
InChI Key: AYZBCNIRBBQZMZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzamide group, a piperazine ring, and a thiophenyl group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives, for example, can undergo a variety of reactions, including those involving their nitrogen atoms or the carbon atoms adjacent to them .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .

Scientific Research Applications

Structure-Affinity Relationships for Dopamine Receptors

Research on similar compounds, such as benzamide derivatives, has been focused on exploring structure-affinity relationships with dopamine receptors, particularly aiming at discovering potent and selective ligands for the dopamine D(3) receptor. Such studies are crucial for the development of new therapeutic agents for psychiatric and neurological disorders, including Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Antimicrobial and Antitubercular Activities

Further, compounds with piperazine and benzamide scaffolds have been evaluated for their antimicrobial activities, highlighting the potential for discovering new antibacterial and antifungal agents. This includes research into novel 1,2,4-triazole derivatives and their efficacy against various microorganisms, demonstrating the broader pharmacological relevance of such molecular structures (Bektaş et al., 2007).

Potential Antipsychotic Agents

There's also interest in the development of heterocyclic carboxamides as potential antipsychotic agents. Such research endeavors aim to identify novel compounds with efficacy in treating psychiatric conditions, with a focus on minimizing side effects associated with current treatments (Norman et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many piperazine derivatives, for example, are used in pharmaceuticals due to their activity on central nervous system receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its specific biological activity and the conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, developing more efficient methods for its synthesis, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)19-7-4-3-5-8-19)24(20-9-6-10-21(27)17-20)30-13-11-29(12-14-30)15-16-31/h3-10,17-18,24,31H,2,11-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBCNIRBBQZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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